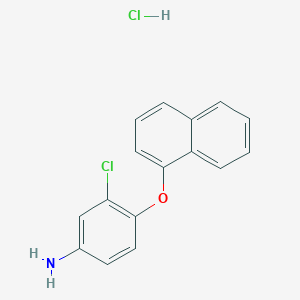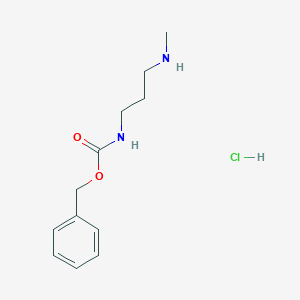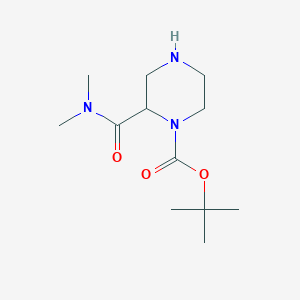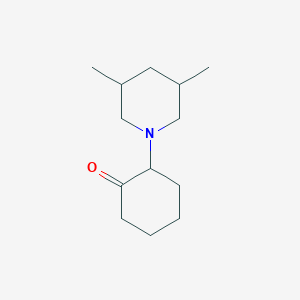![molecular formula C7H4ClIN2 B1419304 4-氯-2-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 940948-29-8](/img/structure/B1419304.png)
4-氯-2-碘-1H-吡咯并[2,3-b]吡啶
描述
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential as a building block in the synthesis of various biologically active molecules.
科学研究应用
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound’s derivatives have shown activity against various biological targets, making it useful in pharmacological studies.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
Similar compounds have been reported to target glutamate-gated chloride channels (glucl) in parasites .
Mode of Action
If it acts similarly to related compounds, it may interact with GluCl, causing changes in the parasite’s nervous system .
Biochemical Pathways
Compounds targeting glucl often disrupt neurotransmission in parasites, leading to paralysis and death .
Result of Action
If it acts similarly to related compounds, it may cause paralysis and death in parasites by disrupting neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine . .
生化分析
Biochemical Properties
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine with these enzymes often results in the modulation of their activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation and induce apoptosis, thereby acting as a potential anti-cancer agent . Additionally, 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular function and behavior .
Molecular Mechanism
At the molecular level, 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . Additionally, 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term studies have shown that the effects of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine on cellular function can persist, although the magnitude of these effects may decrease over time .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At lower doses, this compound can exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can cause adverse effects, including toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The metabolism of this compound can lead to the formation of active metabolites, which may contribute to its biological activity. Additionally, 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to different cellular compartments. The localization and accumulation of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine within these compartments can modulate its interactions with biomolecules and influence its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the iodination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process might include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products: The major products depend on the specific reactions but can include various substituted pyrrolopyridines, which are valuable intermediates in drug synthesis.
相似化合物的比较
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-2-iodo-7-azaindole
Comparison: 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide versatile sites for further functionalization. This dual halogenation allows for more diverse chemical modifications compared to similar compounds that may only have one halogen atom .
属性
IUPAC Name |
4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLOXIZBXVOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672265 | |
| Record name | 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940948-29-8 | |
| Record name | 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)





![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)

